molecular formula C13H20N2O2S2 B13142422 tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate

tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate

Cat. No.: B13142422
M. Wt: 300.4 g/mol
InChI Key: UMTUTFQVTFPISL-UHFFFAOYSA-N
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Description

tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a tetrahydrothiopyran ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tetrahydro-2H-thiopyran-4-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways. The specific molecular targets and pathways depend on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

    tert-Butyl (2-(tetrahydro-2H-pyran-4-yl)carbamate: This compound has a similar structure but with a pyran ring instead of a thiopyran ring.

    tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)ethyl)carbamate: This compound has an ethyl group instead of a thiazole ring.

Uniqueness: tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate is unique due to the presence of both a thiopyran ring and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H20N2O2S2

Molecular Weight

300.4 g/mol

IUPAC Name

tert-butyl N-[2-(thian-4-yl)-1,3-thiazol-5-yl]carbamate

InChI

InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-10-8-14-11(19-10)9-4-6-18-7-5-9/h8-9H,4-7H2,1-3H3,(H,15,16)

InChI Key

UMTUTFQVTFPISL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(S1)C2CCSCC2

Origin of Product

United States

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